molecular formula C18H14Cl2N2O2S B2890123 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 549541-03-9

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2890123
CAS RN: 549541-03-9
M. Wt: 393.28
InChI Key: UBKLYJVUZJPIFE-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, commonly known as DTTA, is a thiazole derivative compound that has been extensively studied for its biochemical and physiological effects. DTTA has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Scientific Research Applications

Chloroacetamide Herbicides Metabolism

Chloroacetamide herbicides, including compounds structurally related to N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, have been extensively studied for their metabolic pathways in both human and rat liver microsomes. The metabolism of these herbicides involves complex pathways leading to the formation of potentially carcinogenic metabolites. For instance, acetochlor and alachlor, which share structural motifs with the compound , undergo metabolic processes that lead to the generation of DNA-reactive dialkylbenzoquinone imines. These studies are crucial in understanding the biotransformation of these herbicides and assessing their potential risks to human health (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c1-24-13-5-2-11(3-6-13)8-17(23)22-18-21-16(10-25-18)14-7-4-12(19)9-15(14)20/h2-7,9-10H,8H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKLYJVUZJPIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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